Tolvaptan

Catalog No.
S545564
CAS No.
150683-30-0
M.F
C26H25ClN2O3
M. Wt
448.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tolvaptan

CAS Number

150683-30-0

Product Name

Tolvaptan

IUPAC Name

N-[4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide

Molecular Formula

C26H25ClN2O3

Molecular Weight

448.9 g/mol

InChI

InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)

InChI Key

GYHCTFXIZSNGJT-XMMPIXPASA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C

Solubility

In water, 0.1088 mg/L at 25 °C (est)

Synonyms

7-chloro-5-hydroxy-1-(2-methyl-4-(2-methylbenzoylamino)benzoyl)2,3,4,5-tetrahydro-1H-1-benzazepine, OPC 41061, OPC-41061, OPC41061, Samsca, tolvaptan

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC[C@H](C4=C3C=CC(=C4)Cl)O)C

Description

The exact mass of the compound Tolvaptan is 448.15537 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 0.1088 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Autosomal Dominant Polycystic Kidney Disease (ADPKD):

  • Tolvaptan acts as a vasopressin V2 receptor antagonist. Vasopressin is a hormone that regulates water balance in the body. By blocking V2 receptors, tolvaptan reduces the body's reabsorption of water, leading to increased urine output.
  • In ADPKD, tolvaptan is being studied for its potential to slow down the growth of cysts in the kidneys and delay the decline of kidney function.
  • Research studies, including the TEMPO 3:4 and REPRISE trials, have shown promising results. These studies found that tolvaptan treatment may reduce kidney growth and slow the rate of kidney function decline in patients with ADPKD [].

Other Potential Applications:

  • Scientific research is also investigating the use of tolvaptan for other conditions, such as hepatic ascites (fluid buildup in the abdomen) and heart failure.
  • These studies are still ongoing, and more research is needed to determine the effectiveness and safety of tolvaptan for these purposes.

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

Colorless prisms

XLogP3

4.8

Exact Mass

448.15537

LogP

log Kow = 4.85 (est)

Appearance

Solid powder

Melting Point

225.9 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1E2497LPNY

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Tolvaptan is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Jinarc is indicated to slow the progression of cyst development and renal insufficiency of autosomal dominant polycystic kidney disease (ADPKD) in adults with CKD stage 1 to 3 at initiation of treatment with evidence of rapidly progressing disease.
Treatment of adult patients with hyponatraemia secondary to syndrome of inappropriate antidiuretic-hormone secretion (SIADH).
Treatment of dilutional hyponatraemia, Treatment of polycystic kidney disease

Livertox Summary

Tolvaptan is a vasopressin 2 receptor antagonist which is used for short term treatment of severe hyponatremia in patients with heart failure, cirrhosis or syndrome of inappropriate secretion of antidiuretic hormone (SIADH). It has been used experimentally to prevention progression of disease in autosomal dominant polycystic kidney disease (ADPKD). Tolvaptan recently has been implicated in causing serum aminotransferase elevations as well as clinically apprent acute liver injury during long term use.

Drug Classes

Diuretics, Vasopressin Antagonists

Therapeutic Uses

Vasopressin V2 Receptor Antagonist
Samsca is indicated for the treatment of clinically significant hypervolemic and euvolemic hyponatremia (serum sodium <125 mEq/L or less marked hyponatremia that is symptomatic and has resisted correction with fluid restriction), including patients with heart failure and Syndrome of Inappropriate Antidiuretic Hormone (SIADH). /Included in US product label/
EXPL Autosomal dominant polycystic kidney disease (ADPKD) is characterized by bilateral renal cysts, kidney pain, hypertension, and progressive loss of renal function. It is a leading cause of end-stage renal disease and the most common inherited kidney disease in the United States. Despite its prevalence, disease-modifying treatment options do not currently exist. Tolvaptan is an orally active, selective arginine vasopressin V2 receptor antagonist already in use for hyponatremia. Tolvaptan exhibits dose-proportional pharmacokinetics with a half-life of approximately 12 hours. Metabolism occurs through the cytochrome P450 3A4 isoenzyme, and tolvaptan is a substrate for P-glycoprotein, resulting in numerous drug interactions. Recent research has highlighted the beneficial effect of tolvaptan on delaying the progression of ADPKD, which is the focus of this review. Pharmacologic, preclinical, and phase II and III clinical trial studies have demonstrated that tolvaptan is an effective treatment option that targets underlying pathogenic mechanisms of ADPKD. Tolvaptan delays the increase in total kidney volume (surrogate marker for disease progression), slows the decline in renal function, and reduces kidney pain. However, tolvaptan has significant adverse effects including aquaretic effects (polyuria, nocturia, polydipsia) and elevation of aminotransferase enzyme concentrations with the potential for acute liver failure. Appropriate patient selection is critical to optimize long-term benefits while minimizing adverse effects and hepatotoxic risk factors. Overall, tolvaptan is the first pharmacotherapeutic intervention to demonstrate significant benefit in the treatment of ADPKD, but practitioners and regulatory agencies must carefully weigh the risks versus benefits. Additional research should focus on incidence and risk factors of liver injury, cost-effectiveness, clinical management of drug-drug interactions, and long-term disease outcomes.
Tolvaptan is not indicated for the treatment of hypovolemic hyponatremia. The manufacturer states that tolvaptan should not be used in patients who require urgent intervention to raise serum sodium concentrations to prevent or treat serious neurologic manifestations. In addition, it has not been established that using tolvaptan to increase serum sodium concentrations provides symptomatic benefit to patients

Pharmacology

Urine volume and fluid intake increase in a dose dependent manner which results in overall negative fluid balance in patients taking tolvaptan. Increases in serum sodium and osmolality can be observed 4-8 hours post-administration and is maintained for 24 hours. The magnitude of serum sodium and osmolality change increases with escalating doses. Furthermore, a decrease in urine osmolality and increase in free water clearance can be observed 4 hours after post-administration of tolvaptan. The affinity for V2 receptors is 29x greater than that of V1a receptors and does not have any appreciable affinity for V2 receptors.

MeSH Pharmacological Classification

Antidiuretic Hormone Receptor Antagonists

ATC Code

C03XA01
C - Cardiovascular system
C03 - Diuretics
C03X - Other diuretics
C03XA - Vasopressin antagonists
C03XA01 - Tolvaptan

Mechanism of Action

Tolvaptan is a vasopressin antagonist that blocks the binding of arginine vasopressin (AVP) at the V2 receptors of the distal portions of the nephron. Animal pharmacology studies indicated that tolvaptan should increase excretion of water without increasing excretion of electrolytes (aquaresis) and thus offer a means of correcting serum sodium concentration by inducing excretion of water without loss of serum electrolytes. Tolvaptan is about 29 times more selective for V2 receptors than for V1a receptors with virtually no binding to V1b receptors.
Tolvaptan is a selective vasopressin V2-receptor antagonist with an affinity for the V2-receptor that is 1.8 times that of native arginine vasopressin (AVP). Tolvaptan affinity for the V2-receptor is 29 times greater than for the V1a-receptor. When taken orally, 15 to 60 mg doses of tolvaptan antagonize the effect of vasopressin and cause an increase in urine water excretion that results in an increase in free water clearance (aquaresis), a decrease in urine osmolality, and a resulting increase in serum sodium concentrations. Urinary excretion of sodium and potassium and plasma potassium concentrations are not significantly changed. Tolvaptan metabolites have no or weak antagonist activity for human V2-receptors compared with tolvaptan. Plasma concentrations of native AVP may increase (avg. 2-9 pg/mL) with tolvaptan administration.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Vasopressin
AVPR2 [HSA:554] [KO:K04228]

Vapor Pressure

2.05X10-18 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

150683-30-0
331947-66-1

Wikipedia

Tolvaptan
Samsca

FDA Medication Guides

Samsca
Tolvaptan
TABLET;ORAL
OTSUKA
04/22/2021

Drug Warnings

/BOXED WARNING/ WARNING: INITIATE AND RE-INITIATE IN A HOSPITAL AND MONITOR SERUM SODIUM. Samsca should be initiated and re-initiated in patients only in a hospital where serum sodium can be monitored closely. Too rapid correction of hyponatremia (e.g., >12 mEq/L/24 hours) can cause osmotic demyelination resulting in dysarthria, mutism, dysphagia, lethargy, affective changes, spastic quadriparesis, seizures, coma and death. In susceptible patients, including those with severe malnutrition, alcoholism or advanced liver disease, slower rates of correction may be advisable.
Tolvaptan therapy should be initiated or reinitiated only in a hospital setting, where serum sodium concentrations and therapeutic response can be monitored closely. Too rapid a correction of hyponatremia (e.g., increases in serum sodium concentration exceeding 12 mEq/L over 24 hours) may cause osmotic demyelination syndrome, resulting in dysarthria, mutism, dysphagia, lethargy, affective changes, spastic quadriparesis, seizures, coma, or death. Slower rates of correction may be advisable in susceptible patients, including those with severe malnutrition, alcoholism, or advanced liver disease. Patients with syndrome of inappropriate secretion of antidiuretic hormone (SIADH) or very low baseline serum sodium concentrations may be at increased risk for too rapid a correction of serum sodium concentration. Fluid restriction during the first 24 hours of tolvaptan therapy may increase the risk of overly rapid correction of serum sodium concentration and generally should be avoided.
Samsca can cause serious and potentially fatal liver injury. In a placebo-controlled and open label extension study of chronically administered tolvaptan in patients with autosomal dominant polycystic kidney disease, cases of serious liver injury attributed to tolvaptan were observed. An increased incidence of ALT greater than three times the upper limit of normal was associated with tolvaptan (42/958 or 4.4%) compared to placebo (5/484 or 1.0%). Cases of serious liver injury were generally observed starting 3 months after initiation of tolvaptan although elevations of ALT occurred prior to 3 months. Patients with symptoms that may indicate liver injury, including fatigue, anorexia, right upper abdominal discomfort, dark urine or jaundice should discontinue treatment with Samsca. Limit duration of therapy with Samsca to 30 days. Avoid use in patients with underlying liver disease, including cirrhosis, because the ability to recover from liver injury may be impaired
The U.S. Food and Drug Administration (FDA) has determined that the drug Samsca (tolvaptan) should not be used for longer than 30 days and should not be used in patients with underlying liver disease because it can cause liver injury, potentially requiring liver transplant or death. Samsca is used to treat low sodium levels in the blood. An increased risk of liver injury was observed in recent large clinical trials evaluating Samsca for a new use in patients with autosomal dominant polycystic kidney disease (ADPKD)
For more Drug Warnings (Complete) data for Tolvaptan (15 total), please visit the HSDB record page.

Biological Half Life

After IV administration, a half-life was estimated to be 3.5 hours, but it is suggested that this value most likely represents a distribution half-life and not a true elimination half-life.
The terminal phase half-life is about 12 hours.
Although tolvaptan is poorly soluble in water, following single dose of 30-480 mg, it is absorbed rapidly with a median time to peak plasma concentrations of about 2 hours (range of 1-12 hours) in healthy subjects. The mean (SD) of elimination half life is 7.8 (4.9) hours.

Use Classification

Human drugs -> Jinarc -> EMA Drug Category
Diuretics -> Human pharmacotherapeutic group
Human drugs -> Samsca -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: H. Ogawa et al., World Intellectual Property Organization patent 9105549; eidem, United States of America patent 5258510 (1991, 1993 both to Otsuka).

Clinical Laboratory Methods

High performance liquid chromatography with ultraviolet detection (HPLC/UV) and liquid chromatography with tandem mass spectrometry (LC/MS/MS) methods were developed for the measurement of concentrations of tolvaptan and/or its metabolites in serum/plasma, urine, and/or tissues of mice, rats, rabbits, dogs, monkeys, and guinea pigs. The methods were validated and the lower limit of quantitation (LLQ) for tolvaptan in serum by the HPLC/UV method was 2.5 to 100 ng/mL and the LLQ for each of the metabolites ranged from 20 to 100 ng/mL. The LLQ for tolvaptan in serum by the LC/MS/MS method was 1 to 5 ng/mL and the LLQ for the metabolites ranged from 1 to 5 ng/mL.
A selective high-performance liquid chromatography method for determining tolvaptan enantiomers in rat and dog sera was developed and validated. Benzyl salicylate was used as an internal standard. Sample preparation involved liquid-liquid extraction with an n-hexane:diethyl ether (1:1, v/v) solution, followed by solid-phase extraction using a silica-gel cartridge. Chromatographic separation was performed on a cellulose-based chiral stationary phase in the reversed phase mode. The analytes were monitored with UV detection. The calibration curve showed linearity over the concentration range from 0.025 to 2.5 ug/mL for each analyte. Precision as the percentage coefficient of variation did not exceed 14.8%, and accuracy as relative error was within + or - 14.6% for the analytes.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8 °C.

Interactions

Tolvaptan, an arginine vasopressin (V2) receptor antagonist, may interfere with the V2 receptor agonist activity of desmopressin. In a male patient with mild von Willebrand disease, IV infusion of desmopressin 2 hours after oral administration of tolvaptan did not result in the expected increases in von Willebrand factor antigen or factor VIII activity. When the patient received desmopressin prior to initiation of tolvaptan therapy, desmopressin resulted in twofold to threefold increases in von Willebrand factor antigen, ristocetin cofactor activity, and factor VIII activity, and normalized results of the platelet function analyzer test and the activated partial thromboplastin time (aPTT). However, when the patient received desmopressin during tolvaptan therapy, desmopressin failed to increase von Willebrand factor antigen, ristocetin cofactor activity, and factor VIII activity, and effects of desmopressin on platelet function analyzer test results and aPTT were attenuated. Concomitant use of tolvaptan with V2 receptor agonists is not recommended.
In clinical studies, the incidence of hyperkalemia was approximately 1-2% higher when tolvaptan was used concomitantly with angiotensin II receptor antagonists, angiotensin-converting enzyme (ACE) inhibitors, and potassium-sparing diuretics compared with use of these drugs with placebo. Formal drug interaction studies have not been performed. Serum potassium concentrations should be monitored during concomitant therapy with tolvaptan and drugs known to increase serum potassium concentrations (e.g., angiotensin II receptor antagonists, ACE inhibitors, potassium-sparing diuretics).
Concomitant use of tolvaptan with inhibitors of the P-glycoprotein transport system (e.g., cyclosporine) may result in increased tolvaptan concentrations and may require reduction of tolvaptan dosage based on clinical response.
Concomitant use of tolvaptan with potent inducers of CYP3A (e.g., barbiturates, carbamazepine, phenytoin, rifabutin, rifampin, rifapentine, St. John's wort (Hypericum perforatum)) may result in reduced plasma concentrations and decreased efficacy of tolvaptan. The manufacturer states that concomitant use of tolvaptan with rifampin reduces plasma tolvaptan concentrations by 85%, and other potent CYP3A inducers can be expected to produce similar results. Concomitant use of tolvaptan with CYP3A inducers should be avoided. If tolvaptan is used concomitantly with CYP3A inducers, the expected clinical effects of tolvaptan may not be observed at the recommended dosage; patient response should be monitored and the dosage adjusted accordingly.
For more Interactions (Complete) data for Tolvaptan (8 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Sami SA, Moffett BS, Karlsten ML, Cabrera AG, Price JF, Dreyer WJ, Denfield SW, Jeewa A. Novel Use of Tolvaptan in a Pediatric Patient With Congestive Heart Failure Due to Duchenne Muscular Dystrophy and Congenital Adrenal Hyperplasia. J Pediatr Pharmacol Ther. 2015 Sep-Oct;20(5):393-6. doi: 10.5863/1551-6776-20.5.393. PubMed PMID: 26472954; PubMed Central PMCID: PMC4596126.
2: Vaduganathan M, Goldsmith SR, Senni M, Butler J, Gheorghiade M. Contrasting acute and chronic effects of tolvaptan on serum osmolality in the EVEREST trial. Eur J Heart Fail. 2015 Oct 7. doi: 10.1002/ejhf.415. [Epub ahead of print] PubMed PMID: 26443242.
3: De Las Peñas R, Ponce S, Henao F, Camps Herrero C, Carcereny E, Escobar Álvarez Y, Rodríguez CA, Virizuela JA, López López R. SIADH-related hyponatremia in hospital day care units: clinical experience and management with tolvaptan. Support Care Cancer. 2015 Oct 2. [Epub ahead of print] PubMed PMID: 26431960.
4: Ogawa H, Ajioka M, Ishii H, Okumura T, Murase Y, Osanai H, Nakasima Y, Asano H, Sakai K, Murohara T. Long-term effects of tolvaptan in patients requiring recurrent hospitalization for heart failure. Nagoya J Med Sci. 2015 Aug;77(3):355-62. PubMed PMID: 26412881; PubMed Central PMCID: PMC4574322.
5: Nishi H, Toda K, Miyagawa S, Yoshikawa Y, Fukushima S, Kawamura M, Yoshioka D, Saito T, Ueno T, Kuratani T, Sawa Y. Effects of tolvaptan in the early postoperative stage after heart valve surgery: results of the STAR (Study of Tolvaptan for fluid retention AfteR valve surgery) trial. Surg Today. 2015 Sep 28. [Epub ahead of print] PubMed PMID: 26411431.
6: Blair HA, Keating GM. Tolvaptan: A Review in Autosomal Dominant Polycystic Kidney Disease. Drugs. 2015 Oct;75(15):1797-806. doi: 10.1007/s40265-015-0475-x. PubMed PMID: 26407729.
7: Olin JL, Mitchell G, Cremisi H. Experience with Tolvaptan for Euvolemic and Hypervolemic Hyponatremia in the Acute Care Setting. Hosp Pharm. 2015 May;50(5):380-5. doi: 10.1310/hpj5005-380. PubMed PMID: 26405324; PubMed Central PMCID: PMC4567204.
8: Tzoulis P, Waung JA, Bagkeris E, Carr H, Khoo B, Cohen M, Bouloux PM. Real-life experience of tolvaptan use in the treatment of severe hyponatraemia due to syndrome of inappropriate antidiuretic hormone secretion. Clin Endocrinol (Oxf). 2015 Sep 19. doi: 10.1111/cen.12943. [Epub ahead of print] PubMed PMID: 26385871.
9: Felker GM, Mentz RJ, Adams KF, Cole RT, Egnaczyk GF, Patel CB, Fiuzat M, Gregory D, Wedge P, O'Connor CM, Udelson JE, Konstam MA. Tolvaptan in Patients Hospitalized With Acute Heart Failure: Rationale and Design of the TACTICS and the SECRET of CHF Trials. Circ Heart Fail. 2015 Sep;8(5):997-1005. doi: 10.1161/CIRCHEARTFAILURE.115.002259. PubMed PMID: 26374918.
10: Kimura M, Nawata K, Kinoshita O, Hatano M, Imamura T, Kinugawa K, Ono M. Successful Treatment of Intractable Fluid Retention Using Tolvaptan After Treatment for Postoperative Mediastinitis in a Patient With a Left Ventricular Assist Device. Int Heart J. 2015 Sep 29;56(5):574-7. doi: 10.1536/ihj.14-412. Epub 2015 Sep 11. PubMed PMID: 26370363.
11: Kinugawa K, Inomata T, Sato N, Yasuda M, Shimakawa T, Bando K, Mizuguchi K. Errata: Effectiveness and Adverse Events of Tolvaptan in Octogenarians With Heart Failure. Int Heart J. 2015 Sep 29;56(5):581. doi: 10.1536/ihj.56-5_Errata1. Epub 2015 Sep 4. PubMed PMID: 26346521.
12: Xiong B, Huang Y, Tan J, Yao Y, Wang C, Qian J, Rong S, Deng S, Cao Y, Zou Y, Huang J. The short-term and long-term effects of tolvaptan in patients with heart failure: a meta-analysis of randomized controlled trials. Heart Fail Rev. 2015 Nov;20(6):633-42. doi: 10.1007/s10741-015-9503-x. PubMed PMID: 26334632.
13: Harskamp LR, Gansevoort RT, Boertien WE, van Oeveren W, Engels GE, van Goor H, Meijer E. Urinary EGF Receptor Ligand Excretion in Patients with Autosomal Dominant Polycystic Kidney Disease and Response to Tolvaptan. Clin J Am Soc Nephrol. 2015 Oct 7;10(10):1749-56. doi: 10.2215/CJN.09941014. Epub 2015 Jul 31. PubMed PMID: 26231191.
14: Watkins PB, Lewis JH, Kaplowitz N, Alpers DH, Blais JD, Smotzer DM, Krasa H, Ouyang J, Torres VE, Czerwiec FS, Zimmer CA. Clinical Pattern of Tolvaptan-Associated Liver Injury in Subjects with Autosomal Dominant Polycystic Kidney Disease: Analysis of Clinical Trials Database. Drug Saf. 2015 Nov;38(11):1103-13. doi: 10.1007/s40264-015-0327-3. PubMed PMID: 26188764; PubMed Central PMCID: PMC4608984.
15: Tanaka A, Katsuno T, Ozaki T, Sakata F, Kato N, Suzuki Y, Kosugi T, Kato S, Tsuboi N, Sato W, Yasuda Y, Mizuno M, Ito Y, Matsuo S, Maruyama S. The efficacy of tolvaptan as a diuretic for chronic kidney disease patients. Acta Cardiol. 2015 Apr;70(2):217-23. PubMed PMID: 26148383.
16: Ohki T, Sato K, Yamada T, Yamagami M, Ito D, Kawanishi K, Kojima K, Seki M, Toda N, Tagawa K. Efficacy of tolvaptan in patients with refractory ascites in a clinical setting. World J Hepatol. 2015 Jun 28;7(12):1685-93. doi: 10.4254/wjh.v7.i12.1685. PubMed PMID: 26140088; PubMed Central PMCID: PMC4483550.
17: Horie S. Will introduction of tolvaptan change clinical practice in autosomal dominant polycystic kidney disease? Kidney Int. 2015 Jul;88(1):14-6. doi: 10.1038/ki.2015.143. PubMed PMID: 26126090.
18: Kogiso T, Tokushige K, Hashimoto E, Ikarashi Y, Kodama K, Taniai M, Torii N, Shiratori K. Safety and efficacy of long-term tolvaptan therapy for decompensated liver cirrhosis. Hepatol Res. 2015 Jun 29. doi: 10.1111/hepr.12547. [Epub ahead of print] PubMed PMID: 26123753.
19: Okabe T, Yakushiji T, Igawa W, Ono M, Kido T, Ebara S, Yamashita K, Yamamoto MH, Saito S, Hoshimoto K, Amemiya K, Isomura N, Araki H, Ochiai M. The Efficacy of Tolvaptan in Congestive Heart Failure Patients with and Without Hypoalbuminemia: A Pilot Study. Cardiovasc Ther. 2015 Oct;33(5):275-81. doi: 10.1111/1755-5922.12142. PubMed PMID: 26122275.
20: Toda H, Nakamura K, Nakahama M, Wada T, Watanabe A, Hashimoto K, Terasaka R, Tokioka K, Nishii N, Miyoshi T, Kohno K, Kawai Y, Miyaji K, Koide Y, Tachibana M, Yoshioka R, Ito H; Tolvaptan Registry Investigators. Clinical characteristics of responders to treatment with tolvaptan in patients with acute decompensated heart failure: Importance of preserved kidney size. J Cardiol. 2015 Jun 10. pii: S0914-5087(15)00153-7. doi: 10.1016/j.jjcc.2015.04.017. [Epub ahead of print] PubMed PMID: 26072263.

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